molecular formula C12H23NO5 B3111395 Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate CAS No. 1823756-99-5

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate

Cat. No.: B3111395
CAS No.: 1823756-99-5
M. Wt: 261.31 g/mol
InChI Key: UQTWSBWPFGVCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate, also known as ethyl 5-tert.-butoxycarbonylamino-3-hydroxypentanoate or 5-tert-Butoxycarbonylamino-3-hydroxy-pentanoic acid ethyl ester, is a chemical compound with the molecular formula C12H23NO5 . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate and related compounds have been synthesized for various research purposes. A notable example is the multistep gram-scale synthesis of a similar compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, starting from l-DOPA. This process involved protection, iodination, and confirmation of the structure using various spectroscopic techniques (Lentini et al., 2019).

Application in Organic Syntheses

  • Compounds with tert-butoxycarbonylamino groups are used in organic syntheses. For instance, (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid was synthesized using ketones, diazo compounds, and carbamates, showcasing the utility of tert-butoxycarbonylamino groups in creating complex organic structures (Linder et al., 2003).

Use in Advanced Organic Chemistry

  • These compounds are integral in the synthesis of advanced organic structures, such as edeine analogs. For example, the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids involved ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates (Czajgucki et al., 2003).

Molecular Self-Assembly

  • This compound derivatives contribute to the field of molecular self-assembly. For instance, a class of linear arylamide oligomers with tert-butoxycarbonylamino groups showed self-assembly into vesicular structures in methanol, driven by hydrogen bonding and aromatic stacking (Xu et al., 2009).

Mechanism of Action

Target of Action

Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate is a derivative of amino acids, specifically a tert-butyloxycarbonyl-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or their derivatives.

Mode of Action

The compound interacts with its targets through its amino acid structure. The tert-butyloxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions with the amino group during synthesis . Once the compound reaches its target, the Boc group can be removed, allowing the amino acid derivative to interact with its target.

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and metabolism. The specific pathways affected by this compound would depend on the nature of the dipeptides that are synthesized using it.

Pharmacokinetics

As an amino acid derivative, it is expected to have good solubility in polar solvents . This could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the synthesis of dipeptides . Dipeptides can have various effects at the molecular and cellular level, depending on their specific structure and the proteins they interact with.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of dipeptide synthesis . Additionally, the presence of other compounds in the reaction mixture can also influence the compound’s action.

Properties

IUPAC Name

ethyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTWSBWPFGVCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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